(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate
Description
(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a unique structure that combines an imidazo[2,1-b][1,3]thiazole core with a phenyl group and a chloroacetate moiety, making it an interesting subject for study in organic chemistry and related disciplines.
Properties
IUPAC Name |
[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-8-12(19)20-16-9-11-13(10-4-2-1-3-5-10)17-14-18(11)6-7-21-14/h1-7,9H,8H2/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKWNYRQXIQVCO-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate typically involves the condensation of 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde with 2-chloroacetic acid in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetate moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
6-phenylimidazo[2,1-b][1,3]thiazole derivatives: These compounds share the imidazo[2,1-b][1,3]thiazole core and exhibit similar biological activities.
Chloroacetate derivatives: Compounds with the chloroacetate moiety that undergo similar chemical reactions.
Uniqueness
(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential biological activities make it a valuable compound for research and development.
Biological Activity
(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate (CAS Number: 338404-83-4) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H10ClN3O2S
- Molecular Weight : 305.76 g/mol
- IUPAC Name : 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-chloroacetyl)oxime
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:
- Cell Lines Tested : The compound was evaluated against breast, colon, and lung cancer cell lines.
- Mechanism of Action : The antiproliferative activity may be attributed to the compound's ability to interfere with cell cycle progression and induce apoptosis in cancer cells. Studies have shown that similar thiazole derivatives can inhibit specific kinases involved in cell signaling pathways critical for cancer cell survival .
Antimicrobial Activity
In addition to its antitumor potential, this compound has demonstrated antimicrobial properties:
- Tested Microorganisms : The compound was assessed for activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.
- Results : Preliminary results indicated that the compound exhibited moderate antibacterial activity, suggesting potential for development as an antimicrobial agent .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for preparing (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate?
The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[2,1-b][1,3]thiazole core. A key step is the condensation of 2-amino-5-chlorobenzothiazole derivatives with chloroacetyl chloride or ethyl chloroacetate under basic conditions (e.g., KOH in ethanol) to form intermediate thiazole-acetate hybrids . Subsequent Schiff base formation via reaction with aldehydes or ketones under anhydrous conditions (e.g., dichloromethane, N₂ atmosphere) yields the final (E)-configured product. Low-temperature reactions (e.g., −78°C) with Lewis acids like BBr₃ may be employed to control stereoselectivity .
Q. How can the purity and structural integrity of this compound be validated?
Standard characterization methods include:
- NMR spectroscopy : Confirm the presence of characteristic peaks (e.g., imine proton at δ 8.5–9.0 ppm, chloroacetate methylene at δ 4.0–4.5 ppm) .
- Mass spectrometry : Verify molecular ion peaks matching the calculated molecular weight (e.g., [M+H]⁺ at m/z 433.9) .
- Elemental analysis : Compare experimental and theoretical C, H, N, S, and Cl percentages to confirm purity .
- X-ray crystallography : Resolve the (E)-configuration using single-crystal diffraction data refined via SHELXL .
Q. What preliminary biological assays are recommended for evaluating its activity?
Initial screens should include:
- Kinase inhibition assays : Test against RAF kinases, given structural similarities to imidazo[2,1-b]thiazole-based pan-RAF inhibitors .
- Antimicrobial susceptibility testing : Use microdilution methods to assess MIC values against Gram-positive/negative bacteria .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., melanoma) to determine IC₅₀ values .
Advanced Research Questions
Q. How can reaction yields be optimized for the critical Schiff base formation step?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yields (e.g., 70–85%) by enhancing reaction kinetics .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate imine formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may stabilize transition states better than dichloromethane .
Q. What computational methods are suitable for studying its structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina to model interactions with RAF kinase domains, focusing on hydrogen bonding with the imine and chloroacetate moieties .
- DFT calculations : Analyze electron density maps to predict reactive sites (e.g., electrophilic chloroacetate carbon) .
- MD simulations : Assess stability in biological membranes using GROMACS, particularly for bioavailability studies .
Q. How should researchers address contradictions in reported biological activity data?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., A375 vs. SK-MEL-28 melanoma) to identify cell-type-specific effects .
- Metabolic stability testing : Use liver microsomes to determine if discrepancies arise from differential metabolism .
- Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to intended targets .
Q. What strategies are effective for resolving stereochemical ambiguities in analogues?
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA-3 with hexane/isopropanol mobile phases .
- VCD spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra to assign absolute configurations .
- Cocrystallization : Co-crystallize with a protein target (e.g., BRAF kinase) to resolve binding modes via X-ray diffraction .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
